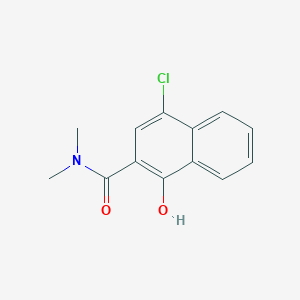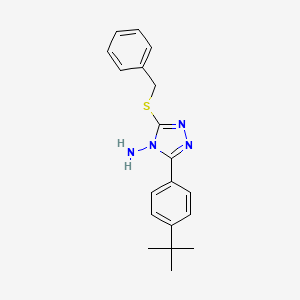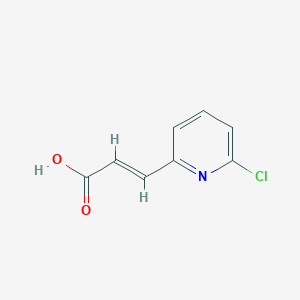
4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide, also known as BPC-157, is a synthetic peptide that has been extensively researched for its potential therapeutic properties. BPC-157 is derived from a naturally occurring peptide found in the gastric juice of humans. The synthetic version of BPC-157 has been shown to have a range of beneficial effects on the body, including promoting tissue repair and reducing inflammation.
作用机制
The exact mechanism of action of 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide is not fully understood, but it is thought to work by promoting the production of growth factors and cytokines that are involved in tissue repair and inflammation. It has also been shown to have antioxidant effects, which may contribute to its therapeutic properties.
Biochemical and Physiological Effects:
4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide has been shown to have a range of biochemical and physiological effects on the body, including:
1. Promoting the production of growth factors and cytokines involved in tissue repair and inflammation.
2. Reducing inflammation by inhibiting the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
3. Promoting the healing of damaged tissues, including tendons, ligaments, and muscles.
4. Stimulating angiogenesis, the process by which new blood vessels are formed.
实验室实验的优点和局限性
One of the main advantages of using 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide in lab experiments is its potential to promote tissue repair and reduce inflammation. This makes it a useful tool for studying conditions associated with tissue damage and inflammation. However, one limitation of using 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide in lab experiments is that it can be expensive to synthesize and purify, which may limit its availability for some researchers.
未来方向
There are many potential future directions for research on 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide. Some of the areas that could be explored include:
1. Further studies on the mechanisms of action of 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide, to better understand how it promotes tissue repair and reduces inflammation.
2. Clinical trials to evaluate the safety and efficacy of 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide in humans, for a range of conditions.
3. Studies on the potential use of 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide in combination with other therapeutic agents, to enhance its effects.
4. Investigations into the potential use of 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
5. Studies on the potential use of 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide in the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.
合成方法
4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step using protected amino acids that are attached to a solid support. The amino acids are then deprotected and coupled together to form the peptide chain. Once the peptide is complete, it is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
科学研究应用
4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide has been studied extensively for its potential therapeutic applications in a range of conditions. Some of the areas where 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide has shown promise include:
1. Tissue Repair: 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide has been shown to promote the healing of damaged tissues, including tendons, ligaments, and muscles. It has been studied in animal models of tendon and ligament injuries, and has been found to accelerate the healing process.
2. Inflammation: 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines. This makes it a potential therapeutic agent for conditions associated with chronic inflammation, such as inflammatory bowel disease.
3. Gastrointestinal Disorders: 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide has been studied for its potential to treat a range of gastrointestinal disorders, including ulcers, inflammatory bowel disease, and leaky gut syndrome. It has been shown to promote the healing of damaged tissues in the gut and reduce inflammation.
属性
IUPAC Name |
4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O/c1-2-3-4-14-5-7-16(8-6-14)17(20)19-13-15-9-11-18-12-10-15/h14-16,18H,2-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGSBMJAHVRQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NCC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)

![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)


![4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)
![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)
![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)
